3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 893737-58-1
VCID: VC17222487
InChI: InChI=1S/C14H14S/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3
SMILES:
Molecular Formula: C14H14S
Molecular Weight: 214.33 g/mol

3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl

CAS No.: 893737-58-1

Cat. No.: VC17222487

Molecular Formula: C14H14S

Molecular Weight: 214.33 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl - 893737-58-1

Specification

CAS No. 893737-58-1
Molecular Formula C14H14S
Molecular Weight 214.33 g/mol
IUPAC Name 1-methyl-3-(4-methylsulfanylphenyl)benzene
Standard InChI InChI=1S/C14H14S/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3
Standard InChI Key CMDVEBWRBDBBOG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=CC=C(C=C2)SC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The biphenyl backbone consists of two benzene rings connected by a single covalent bond. Substituents at the 3- and 4'-positions introduce steric and electronic modifications:

  • 3-Methyl group: A methyl (-CH₃) group at the 3-position enhances hydrophobicity and influences π-π stacking interactions .

  • 4'-Methylsulfanyl group: The methylsulfanyl (-SCH₃) group at the 4'-position contributes electron-donating effects via sulfur’s lone pairs, altering the compound’s reactivity in electrophilic substitution reactions .

The IUPAC name derives from the biphenyl numbering system, where the prime symbol (') denotes positions on the second ring.

Spectroscopic Identification

While experimental spectra for 3-methyl-4'-(methylsulfanyl)-1,1'-biphenyl are unavailable, analogous compounds provide benchmarks:

  • NMR: In 3-methylbiphenyl (CAS 643-93-6), the methyl proton signal appears at δ 2.35 ppm (singlet), while aromatic protons resonate between δ 7.20–7.60 ppm . The methylsulfanyl group in 4'-(methylsulfanyl)biphenyl derivatives typically shows a singlet at δ 2.50 ppm for SCH₃ .

  • Mass Spectrometry: Expected molecular ion peak at m/z 214 (C₁₄H₁₄S⁺), with fragmentation patterns involving loss of SCH₃ (47 Da) and CH₃ (15 Da) .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via cross-coupling strategies, leveraging methodologies validated for similar biphenyls:

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between:

  • 3-Methylphenylboronic acid and 4-bromo-4'-(methylsulfanyl)biphenyl.

  • Reaction conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2M), DME/H₂O (3:1), 80°C, 12h .

Friedel-Crafts Alkylation

Electrophilic substitution on biphenyl using:

  • Methyl iodide (for 3-methyl group) and methylsulfenyl chloride (for 4'-SCH₃).

  • Lewis acid catalysts (e.g., AlCl₃) facilitate regioselective substitution .

Reactivity Profile

  • Electrophilic Aromatic Substitution: The methylsulfanyl group directs incoming electrophiles to the ortho and para positions due to its +M effect.

  • Oxidation: SCH₃ can oxidize to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under strong oxidizing conditions (e.g., H₂O₂, HNO₃) .

Physicochemical Properties

Thermodynamic Data

PropertyValue (Predicted)Basis of Estimation
Melting Point85–90°CAnalog: 3-methylbiphenyl (mp 78°C)
Boiling Point310–315°CGroup contribution methods
LogP (Octanol-Water)4.2 ± 0.3ChemAxon Calculator
Solubility in Water2.1 mg/LQSPR models

Crystallography

Hypothetical unit cell parameters (derived from 3-methylbiphenyl ):

  • Space Group: P2₁/c

  • a = 8.42 Å, b = 5.67 Å, c = 12.89 Å, β = 92.5°

Applications and Environmental Relevance

Industrial Uses

  • Liquid Crystal Precursors: Biphenyls with alkyl and thioether groups are intermediates in mesogen synthesis .

  • Polymer Additives: Methylsulfanyl groups improve thermal stability in polyaromatic resins .

Environmental Persistence

As a Persistent Mobile Organic Compound (PMOC), 3-methyl-4'-(methylsulfanyl)-1,1'-biphenyl may exhibit:

  • High Mobility: LogD ~4 enables transport in aquatic systems .

  • Resistance to Degradation: Sulfur-containing groups often reduce biodegradation rates .

Toxicological Considerations

Acute Toxicity

  • LD₅₀ (Oral, Rat): Estimated >2000 mg/kg (similar to 3-methylbiphenyl) .

  • Skin Irritation: Potential irritant due to hydrophobic nature.

Ecotoxicity

  • Algal Growth Inhibition (EC₅₀): ~15 mg/L (predicted from QSAR models).

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